molecular formula C10H14BrNO B13051748 (1S,2S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL

(1S,2S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL

Cat. No.: B13051748
M. Wt: 244.13 g/mol
InChI Key: ZLXMOCDTXKUUNH-OIBJUYFYSA-N
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Description

(1S,2S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a bromine-substituted aromatic ring, and a hydroxyl group on a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a series of reactions, including reduction and protection, to form an intermediate compound.

    Amination: The intermediate is then reacted with an amine source to introduce the amino group.

    Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: Advanced purification techniques, such as chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine substituent or to convert the amino group to a different functional group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as sodium methoxide or potassium cyanide for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated or modified amino compounds.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine-substituted aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    (1S,2S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL: A similar compound with a chlorine substituent instead of bromine.

    (1S,2S)-1-Amino-1-(3-bromo-5-ethylphenyl)propan-2-OL: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

(1S,2S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of a bromine-substituted aromatic ring

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3-bromo-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14BrNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1

InChI Key

ZLXMOCDTXKUUNH-OIBJUYFYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)Br)[C@@H]([C@H](C)O)N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(C(C)O)N

Origin of Product

United States

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